Lanosteryl caprylate
Description
Lanosteryl caprylate is a sterol ester derived from the triterpene lanosterol, where the hydroxyl group at the 3β-position is esterified with caprylic acid (octanoic acid). This compound belongs to a class of lanosteryl esters, which are studied for their physicochemical properties, biological activities, and applications in pharmaceuticals and cosmetics. Lanosteryl esters, including caprylate, acetate, and oleate, are synthesized via esterification or enzymatic pathways and exhibit structural and functional variations based on the fatty acid moiety .
Properties
CAS No. |
124770-75-8 |
|---|---|
Molecular Formula |
C38H64O2 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate |
InChI |
InChI=1S/C38H64O2/c1-10-11-12-13-14-18-34(39)40-33-23-24-36(7)30-22-26-37(8)29(28(4)17-15-16-27(2)3)21-25-38(37,9)31(30)19-20-32(36)35(33,5)6/h16,28-29,32-33H,10-15,17-26H2,1-9H3/t28-,29-,32+,33+,36-,37-,38+/m1/s1 |
InChI Key |
JMQFHDCHYOCPQA-VRRDTQDMSA-N |
SMILES |
CCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(C)CCC=C(C)C)C)C)C |
Appearance |
Solid powder |
Other CAS No. |
124770-75-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanosteryl caprylate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Lanosteryl Esters
Key Findings :
- Lanosteryl caprylate synthesis typically involves caprylic acid derivatives under controlled conditions to avoid hydrolysis, whereas lanosteryl acetate is more straightforward to synthesize due to the reactivity of acetic anhydride .
- Lanosteryl oleate is often produced via enzymatic routes, reflecting biological relevance in sterol storage and metabolism .
Physicochemical Properties
The fatty acid chain significantly impacts solubility, stability, and lipophilicity:
| Property | This compound | Lanosteryl Acetate | Lanosteryl Oleate |
|---|---|---|---|
| Solubility | Insoluble in water; soluble in THF, acetone | Moderate in polar solvents | Highly lipophilic; insoluble in water |
| Thermal Stability | Decomposes above 75°C | Stable up to 100°C | Decomposes above 150°C |
| Lipophilicity (LogP) | ~8.5 (estimated) | ~6.2 | ~12.0 |
Key Findings :
- This compound exhibits intermediate lipophilicity compared to acetate (shorter chain) and oleate (longer, unsaturated chain), influencing its applications in drug delivery systems .
- The hygroscopic nature of caprylate salts (e.g., ammonium caprylate) contrasts with the hydrophobic behavior of this compound .
Key Findings :
- Lanosteryl oleate shows superior antioxidant activity due to its structural similarity to bioactive triterpenes in Ganoderma lucidum .
- This compound’s shorter chain may enhance bioavailability compared to oleate but requires further pharmacological validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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